2-Methyl-4-phenyloxazol-5(2H)-one
Description
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-methyl-4-phenyl-2H-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H9NO2/c1-7-11-9(10(12)13-7)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
PRZIJFLFRPJMOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1N=C(C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyloxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminoacetophenone with acetic anhydride, which leads to the formation of the oxazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-4-phenyloxazol-5(2H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The phenyl group undergoes electrophilic substitution reactions. The methyl group acts as an electron-donating group, directing incoming electrophiles to the meta and para positions of the phenyl ring. For example:
-
Nitration : Reacts with nitric acid in acetic anhydride to yield 4-(3-nitrophenyl)-2-methyloxazol-5(2H)-one.
-
Halogenation : Chlorination with Cl₂/FeCl₃ produces 4-(4-chlorophenyl)-2-methyloxazol-5(2H)-one.
Nucleophilic Ring-Opening Reactions
The oxazolone ring is susceptible to nucleophilic attack at the carbonyl carbon or the α-position. Key reactions include:
With Amines
-
Piperidine/Ethanol : Forms open-chain adducts (e.g., 5c , 6c ) that undergo 5-endo cyclization with Ag₂CO₃ to yield 2-phenyl-4-substituted oxazoles .
With Thiols
Antioxidant Derivatives
-
Substituent Effects :
Antimicrobial Derivatives
-
4-Benzylidene-2-methyl-oxazoline-5-one : Exhibits MIC values of 12–34 mm against S. aureus and reduces icaA gene expression (biofilm formation) .
Role of Substituents
-
Methyl Group : Electron-donating effect enhances electrophilic substitution at the phenyl ring .
-
Carbonyl Group : Electron-withdrawing effect activates the α-position for nucleophilic attack .
Catalytic Pathways
-
Zn(OAc)₂·2H₂O : Facilitates condensation with aldehydes via Lewis acid catalysis .
-
Ag₂CO₃ : Promotes cyclization of open-chain adducts into oxazole derivatives .
Reaction Table
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of 2-Methyl-4-phenyloxazol-5(2H)-one is its antimicrobial properties. Research has shown that derivatives of oxazoles exhibit notable antibacterial effects against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
A study evaluated several derivatives of oxazol-5(4H)-ones, including 2-Methyl-4-phenyloxazol-5(2H)-one, for their antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The results indicated that some compounds demonstrated superior antibacterial activity compared to standard antibiotics like streptomycin .
| Compound | Activity Against E. coli | Activity Against S. aureus | Reference |
|---|---|---|---|
| 2-Methyl-4-phenyloxazol-5(2H)-one | Moderate | High |
Anti-inflammatory Properties
Another critical application of this compound lies in its anti-inflammatory capabilities. Research indicates that oxazole derivatives can inhibit inflammatory responses, making them potential candidates for treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various oxazole derivatives, including 2-Methyl-4-phenyloxazol-5(2H)-one, using the carrageenan-induced rat paw edema model. The findings demonstrated significant reductions in inflammation markers, suggesting a promising therapeutic potential for these compounds .
Analgesic Effects
The analgesic properties of 2-Methyl-4-phenyloxazol-5(2H)-one have also been explored, indicating its potential use in pain management therapies.
Case Study: Analgesic Activity Assessment
In a study assessing the analgesic activity through writhing and hot plate tests, compounds from the oxazole class exhibited significant pain relief effects. Specifically, 2-Methyl-4-phenyloxazol-5(2H)-one showed comparable efficacy to standard analgesics like diclofenac sodium .
| Test Method | Efficacy (%) | Comparison Drug | Reference |
|---|---|---|---|
| Writhing Test | 70% | Diclofenac (30 mg/kg) | |
| Hot Plate Test | Significant Delay in Reaction Time | Tramadol (30 mg/kg) |
Anticancer Potential
Emerging research suggests that 2-Methyl-4-phenyloxazol-5(2H)-one may possess anticancer properties, particularly through mechanisms involving apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated that derivatives including 2-Methyl-4-phenyloxazol-5(2H)-one exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents. The molecular docking studies suggested strong binding affinities to targets involved in cancer progression .
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyloxazol-5(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and antifungal activities. The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
Comparison with Similar Oxazolone Derivatives
The following analysis compares 2-methyl-4-phenyloxazol-5(2H)-one with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., phenyl) stabilize the oxazolone ring, while electron-donating groups (e.g., methoxy) enhance electrophilicity at C3.
- Conjugation : Benzylidene substituents introduce conjugation, affecting UV absorption and reactivity in cycloaddition reactions .
Physicochemical Properties
- Solubility : The methyl and phenyl groups in 2-methyl-4-phenyloxazol-5(2H)-one confer moderate lipophilicity, making it soluble in polar aprotic solvents (e.g., DMSO, acetone) but less so in water. Derivatives with polar substituents (e.g., methoxy) exhibit improved aqueous solubility .
- Melting Points : Bulky substituents (e.g., benzyl) raise melting points due to enhanced intermolecular stacking (e.g., 4-benzyl-2-phenyloxazol-5(4H)-one: ~150–160°C) compared to simpler derivatives (~100–120°C) .
- Reactivity : The C5 carbonyl group is highly electrophilic, participating in nucleophilic additions. Substituents at C4 influence resonance stabilization; benzylidene groups delocalize electron density, reducing electrophilicity compared to phenyl derivatives .
Research Findings and Data
Table 1: Comparative Reactivity in Nucleophilic Additions
| Compound | Reaction with Aniline (Yield%) | Reaction with Thiophenol (Yield%) |
|---|---|---|
| 2-Methyl-4-phenyloxazol-5(2H)-one | 85% | 78% |
| 4-Benzyl-2-phenyloxazol-5(4H)-one | 62% | 55% |
| (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | 73% | 68% |
Note: Reduced yields in bulkier derivatives correlate with steric hindrance at C5 .
Table 2: UV-Vis Absorption Maxima
| Compound | λₘₐₓ (nm) | ε (L·mol⁻¹·cm⁻¹) |
|---|---|---|
| 2-Methyl-4-phenyloxazol-5(2H)-one | 265 | 1,200 |
| (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | 310 | 3,500 |
| 4-(3,4-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one | 345 | 4,800 |
Note: Benzylidene derivatives exhibit bathochromic shifts due to conjugation .
Biological Activity
2-Methyl-4-phenyloxazol-5(2H)-one is a heterocyclic compound recognized for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
2-Methyl-4-phenyloxazol-5(2H)-one has a molecular formula of and a molecular weight of approximately 173.19 g/mol. Its structure features a methyl group and a phenyl group attached to the oxazole ring, which plays a crucial role in its biological interactions.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that 2-Methyl-4-phenyloxazol-5(2H)-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, studies indicate that derivatives of oxazolones, including this compound, have potent antibacterial activity against strains such as MRSA, E. coli, and K. pneumoniae .
Table 1: Antimicrobial Activity of 2-Methyl-4-phenyloxazol-5(2H)-one Derivatives
| Compound Name | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 2-Methyl-4-phenyloxazol-5(2H)-one | MRSA | 85.76 |
| 2-Methyl-4-phenyloxazol-5(2H)-one | E. coli | 90.12 |
| 2-Methyl-4-phenyloxazol-5(2H)-one | K. pneumoniae | 88.45 |
2. Anticancer Activity
The compound has also been studied for its anticancer potential. It interacts with specific molecular targets involved in cancer cell proliferation and survival, leading to apoptosis in various cancer cell lines, including HeLa cells. The IC50 value for the compound against HeLa cells was found to be , indicating potent antiproliferative activity .
3. Mechanism of Action
The mechanism by which 2-Methyl-4-phenyloxazol-5(2H)-one exerts its effects involves modulation of enzyme activities and receptor functions. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Analgesic Activity : A study evaluated the analgesic effects of oxazole derivatives using the acetic acid-induced writhing test and hot plate test in mice. The results indicated that compounds similar to 2-Methyl-4-phenyloxazol-5(2H)-one exhibited significant analgesic effects, outperforming traditional analgesics like diclofenac .
- Histopathological Assessment : In toxicity studies involving mice, histopathological assessments revealed no significant adverse effects on vital organs after administration of the compound at therapeutic doses, suggesting a favorable safety profile .
Ongoing Research
Current research continues to explore the full scope of biological activities associated with 2-Methyl-4-phenyloxazol-5(2H)-one. Investigations into its potential as an anti-inflammatory agent are particularly promising, with ongoing studies aimed at elucidating the precise mechanisms through which it modulates inflammatory pathways.
Q & A
Q. How do researchers design oxazolone derivatives for enhanced pharmacokinetic properties?
- Methodological Answer : Introduce substituents at the 4-phenyl group to modulate lipophilicity (ClogP) and solubility. Use in silico tools like SwissADME to predict bioavailability. For example, fluorination at the para position may improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
